molecular formula C20H26OSi B14181315 1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one CAS No. 922731-31-5

1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one

Cat. No.: B14181315
CAS No.: 922731-31-5
M. Wt: 310.5 g/mol
InChI Key: BNBTYEXYARTPKX-UHFFFAOYSA-N
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Description

1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one is an organic compound characterized by its unique structure, which includes a benzyl group, a trimethylsilyl group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one typically involves the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Trimethylsilyl Group: The trimethylsilyl group is often introduced via a hydrosilylation reaction, where an alkene reacts with trimethylsilane in the presence of a platinum catalyst.

    Formation of the Ethanone Moiety: The ethanone group can be introduced through an acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and trimethylsilyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify biological molecules and pathways. For example, its oxidation and reduction reactions can alter the redox state of cells, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-ol: Similar structure but with an alcohol group instead of an ethanone moiety.

    1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethanoic acid: Similar structure but with a carboxylic acid group instead of an ethanone moiety.

    1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethane: Similar structure but without the ethanone moiety.

Uniqueness: 1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one is unique due to its combination of a benzyl group, a trimethylsilyl group, and an ethanone moiety. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

922731-31-5

Molecular Formula

C20H26OSi

Molecular Weight

310.5 g/mol

IUPAC Name

1-[2-benzyl-6-(2-trimethylsilylethyl)phenyl]ethanone

InChI

InChI=1S/C20H26OSi/c1-16(21)20-18(13-14-22(2,3)4)11-8-12-19(20)15-17-9-6-5-7-10-17/h5-12H,13-15H2,1-4H3

InChI Key

BNBTYEXYARTPKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1CC2=CC=CC=C2)CC[Si](C)(C)C

Origin of Product

United States

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